6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate
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Overview
Description
This compound is also known as Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester . It has a molecular weight of 340.335 and its IUPAC Standard InChI is InChI=1S/C14H17N2O4PS/c1-3-18-21 (22,19-4-2)20-13-10-11-14 (17)16 (15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3
.
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . It’s also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The compound is a pale yellow solid with a density of 1.325 at 20°C. It has a melting point of 54.5-56.0°C and a vapour pressure of 0.00147 mPa at 20°C. The Henry constant is 5.00 × 10-6 Pa m3 mol-1 (calculated). The partition coefficient (n-octanol and water) is logP = 3.2. Its solubility in water is 100 ppm at 20°C .Scientific Research Applications
Synthesis and Chemical Reactions
"6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate" and related compounds demonstrate significant versatility in organic synthesis, serving as precursors in the synthesis of complex heterocyclic compounds. For instance, Kappe and Roschger (1989) explored various reactions of Biginelli compounds, a class to which our compound of interest is related, to synthesize pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, showcasing the compound's role in constructing diverse heterocycles (Kappe & Roschger, 1989).
Catalysis and Material Science
In the field of catalysis, "6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate" related structures have been utilized in developing innovative catalytic systems. For example, Wang et al. (2014) introduced a ruthenium-catalyzed switchable N–H/C–H alkenylation reaction of 6-phenyl-(dihydro)pyridazin-3(2H)-ones, highlighting the adaptability of pyridazinone frameworks in facilitating selective chemical transformations under catalyzed conditions (Wang et al., 2014).
Applications in Material Development
This compound and its derivatives find applications in material science, particularly in the development of advanced materials and polymers. Cheng et al. (2014) discussed the use of related thiophene structures in the fabrication of ternary blend polymer solar cells, indicating the potential of thiophene derivatives in enhancing the efficiency and performance of photovoltaic devices (Cheng et al., 2014).
Mechanism of Action
Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Safety and Hazards
properties
IUPAC Name |
(6-oxo-1-phenylpyridazin-3-yl) thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-14-9-8-13(20-15(19)12-7-4-10-21-12)16-17(14)11-5-2-1-3-6-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTJGIJCEFAJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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